molecular formula C12H20N2O B180056 N-(Phenylmethoxy)-1,5-pentanediamine CAS No. 160388-21-6

N-(Phenylmethoxy)-1,5-pentanediamine

Cat. No.: B180056
CAS No.: 160388-21-6
M. Wt: 208.3 g/mol
InChI Key: WLGYQCPSHWDABN-UHFFFAOYSA-N
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Description

N-(Phenylmethoxy)-1,5-pentanediamine is an organic compound characterized by the presence of a phenylmethoxy group attached to a 1,5-pentanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylmethoxy)-1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with phenylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 1,5-pentanediamine attacks the electrophilic carbon of phenylmethanol, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethoxy)-1,5-pentanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy-pentanediamine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(Phenylmethoxy)-1,5-pentanediamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Phenylmethoxy)-1,5-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenylmethoxy)-1,4-butanediamine
  • N-(Phenylmethoxy)-1,6-hexanediamine
  • N-(Phenylmethoxy)-1,3-propanediamine

Uniqueness

N-(Phenylmethoxy)-1,5-pentanediamine is unique due to its specific chain length and the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N'-phenylmethoxypentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGYQCPSHWDABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455813
Record name N-(Phenylmethoxy)-1,5-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-21-6
Record name N-(Phenylmethoxy)-1,5-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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